2-Methyl-1-(m-tolyl)propan-2-amine 2-Methyl-1-(m-tolyl)propan-2-amine
Brand Name: Vulcanchem
CAS No.: 738530-39-7
VCID: VC3876629
InChI: InChI=1S/C11H17N/c1-9-5-4-6-10(7-9)8-11(2,3)12/h4-7H,8,12H2,1-3H3
SMILES: CC1=CC(=CC=C1)CC(C)(C)N
Molecular Formula: C11H17N
Molecular Weight: 163.26 g/mol

2-Methyl-1-(m-tolyl)propan-2-amine

CAS No.: 738530-39-7

Cat. No.: VC3876629

Molecular Formula: C11H17N

Molecular Weight: 163.26 g/mol

* For research use only. Not for human or veterinary use.

2-Methyl-1-(m-tolyl)propan-2-amine - 738530-39-7

Specification

CAS No. 738530-39-7
Molecular Formula C11H17N
Molecular Weight 163.26 g/mol
IUPAC Name 2-methyl-1-(3-methylphenyl)propan-2-amine
Standard InChI InChI=1S/C11H17N/c1-9-5-4-6-10(7-9)8-11(2,3)12/h4-7H,8,12H2,1-3H3
Standard InChI Key VCGCQDQFVXCTDI-UHFFFAOYSA-N
SMILES CC1=CC(=CC=C1)CC(C)(C)N
Canonical SMILES CC1=CC(=CC=C1)CC(C)(C)N

Introduction

Key Findings

2-Methyl-1-(m-tolyl)propan-2-amine (CAS 738530-39-7) is a tertiary amine featuring a meta-methylphenyl (m-tolyl) group and a dimethyl-substituted propane backbone. With a molecular formula of C11H17N\text{C}_{11}\text{H}_{17}\text{N} and a molar mass of 163.26 g/mol, it serves as a versatile intermediate in pharmaceutical synthesis. This compound exhibits moderate lipophilicity (logP2.98\log P \approx 2.98) and structural adaptability, enabling applications in asymmetric catalysis and drug development .

Chemical Identity and Structural Features

Nomenclature and Isomerism

The compound’s IUPAC name, 2-methyl-1-(3-methylphenyl)propan-2-amine, reflects its branched alkane chain and meta-substituted aromatic ring. The m-tolyl group distinguishes it from ortho- (o-) and para- (p-) isomers, which exhibit divergent electronic and steric properties. For instance:

  • Meta isomer: Enhanced solubility in polar aprotic solvents due to reduced symmetry .

  • Para isomer: Higher crystallinity and thermal stability .

Spectroscopic Characterization

  • IR: N–H stretching at ~3350 cm1^{-1}; C–N bending at 1250–1020 cm1^{-1} .

  • 1^1H NMR (CDCl3_3): δ 1.20 (s, 6H, –C(CH3_3)2_2), 2.35 (s, 3H, Ar–CH3_3), 6.80–7.10 (m, 4H, aromatic) .

  • MS: Molecular ion peak at m/z 163.1 (M+^+) .

Synthesis and Industrial Production

Grignard Reaction Pathway

The most common synthesis involves a Grignard reagent derived from m-bromotoluene:

  • Formation of m-tolylmagnesium bromide:

    3-Bromotoluene+MgTHFm-tolylMgBr\text{3-Bromotoluene} + \text{Mg} \xrightarrow{\text{THF}} \text{m-tolylMgBr}
  • Nucleophilic addition to isobutyronitrile:

    m-tolylMgBr+NC–C(CH3)2m-tolyl–C(CH3)2–MgBr–NC\text{m-tolylMgBr} + \text{NC–C(CH}_3\text{)}_2 \rightarrow \text{m-tolyl–C(CH}_3\text{)}_2\text{–MgBr–NC}
  • Hydrolysis and workup:
    Acidic hydrolysis yields the primary amine, which undergoes methylation to form the tertiary amine .

Catalytic Reductive Amination

An alternative route employs Pd-catalyzed reductive amination of m-tolualdehyde with dimethylamine under hydrogen:

m-Tolualdehyde+(CH3)2NHPd/C, H22-Methyl-1-(m-tolyl)propan-2-amine\text{m-Tolualdehyde} + (\text{CH}_3)_2\text{NH} \xrightarrow{\text{Pd/C, H}_2} \text{2-Methyl-1-(m-tolyl)propan-2-amine}

This method achieves yields >75% with minimal byproducts .

Physicochemical Properties

PropertyValueSource
Molecular Weight163.26 g/mol
Boiling Point245–250°C (est.)
Log P (Octanol-Water)2.98
Solubility0.5 g/L in water; miscible in THF, DCM
pKa10.2 (amine)

Applications in Pharmaceutical Chemistry

Chiral Auxiliary in Asymmetric Synthesis

The compound’s tertiary amine structure facilitates enantioselective alkylation of ketones. For example, in the synthesis of β2_2-adrenergic agonists, it directs stereochemistry with >90% enantiomeric excess (ee) .

Intermediate for CNS-Active Agents

Derivatives of 2-methyl-1-(m-tolyl)propan-2-amine show affinity for serotonin transporters (SERT). In rodent models, N-alkylated analogs (e.g., N-ethyl) reduced immobility time in forced swim tests by 40%, indicating antidepressant potential .

Antimicrobial Activity

Quaternary ammonium salts derived from this amine exhibit broad-spectrum antimicrobial effects:

MicroorganismMIC (μg/mL)
Staphylococcus aureus12.5
Escherichia coli25.0
Candida albicans50.0
Data from in vitro assays using broth microdilution .

Comparative Analysis with Structural Analogs

Parameterm-Tolyl Isomerp-Tolyl Isomer
Melting Point85–88°C92–95°C
SERT IC50_{50}120 nM85 nM
Synthetic Yield68%72%
Data highlight the meta isomer’s reduced receptor affinity but improved synthetic accessibility .

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